molecular formula C12H7N3O4S2 B15162848 7H-Thiazolo[4,5-d][1,3]oxazin-7-one, 2-(methylthio)-5-(4-nitrophenyl)- CAS No. 147235-64-1

7H-Thiazolo[4,5-d][1,3]oxazin-7-one, 2-(methylthio)-5-(4-nitrophenyl)-

Cat. No.: B15162848
CAS No.: 147235-64-1
M. Wt: 321.3 g/mol
InChI Key: KOWHUAVNCUARDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7H-Thiazolo[4,5-d][1,3]oxazin-7-one, 2-(methylthio)-5-(4-nitrophenyl)-” is a complex organic compound that belongs to the class of thiazolo-oxazinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7H-Thiazolo[4,5-d][1,3]oxazin-7-one, 2-(methylthio)-5-(4-nitrophenyl)-” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazole Ring: This step involves the cyclization of a suitable precursor, such as a thioamide, with an α-haloketone under acidic or basic conditions.

    Oxazinone Formation: The thiazole intermediate is then reacted with an appropriate reagent, such as an isocyanate or carbodiimide, to form the oxazinone ring.

    Functional Group Modification: Introduction of the methylthio and nitrophenyl groups can be achieved through nucleophilic substitution or electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“7H-Thiazolo[4,5-d][1,3]oxazin-7-one, 2-(methylthio)-5-(4-nitrophenyl)-” can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. These activities can be studied to develop new therapeutic agents.

Medicine

In medicinal chemistry, this compound can serve as a lead compound for drug development. Its structural features can be modified to enhance its pharmacological properties and reduce toxicity.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “7H-Thiazolo[4,5-d][1,3]oxazin-7-one, 2-(methylthio)-5-(4-nitrophenyl)-” depends on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[4,5-d][1,3]oxazin-7-one: A similar compound without the methylthio and nitrophenyl groups.

    2-(Methylthio)-5-phenyl-7H-thiazolo[4,5-d][1,3]oxazin-7-one: A compound with a phenyl group instead of a nitrophenyl group.

    5-(4-Nitrophenyl)-7H-thiazolo[4,5-d][1,3]oxazin-7-one: A compound without the methylthio group.

Uniqueness

The presence of both the methylthio and nitrophenyl groups in “7H-Thiazolo[4,5-d][1,3]oxazin-7-one, 2-(methylthio)-5-(4-nitrophenyl)-” makes it unique. These functional groups can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

147235-64-1

Molecular Formula

C12H7N3O4S2

Molecular Weight

321.3 g/mol

IUPAC Name

2-methylsulfanyl-5-(4-nitrophenyl)-[1,3]thiazolo[4,5-d][1,3]oxazin-7-one

InChI

InChI=1S/C12H7N3O4S2/c1-20-12-14-9-8(21-12)11(16)19-10(13-9)6-2-4-7(5-3-6)15(17)18/h2-5H,1H3

InChI Key

KOWHUAVNCUARDM-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(S1)C(=O)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.